Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the oxadiazole family. This compound is characterized by the presence of a bromobenzyl group attached to an oxadiazole ring, which is further connected to an ethyl ester group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Scientific Research Applications
Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl alcohol, which is then converted to 4-bromobenzaldehyde through oxidation using reagents like Oxone . The aldehyde is then reacted with ethyl cyanoacetate in the presence of a base to form the corresponding oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like Oxone or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, carboxylic acids, and reduced oxadiazole compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoyl acetate: Shares the bromobenzyl group but differs in the ester linkage.
4-Bromobenzyl alcohol: A precursor in the synthesis of the target compound.
4-Bromobenzaldehyde: Another precursor with similar structural features
Uniqueness
Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNJGCNXCFVFOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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